Demethylbatatasin IV

説明

This compound has been reported in Dioscorea oppositifolia, Dioscorea dumetorum, and other organisms with data available.

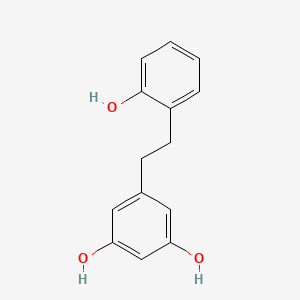

Structure

3D Structure

特性

CAS番号 |

113276-63-4 |

|---|---|

分子式 |

C14H14O3 |

分子量 |

230.26 g/mol |

IUPAC名 |

5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol |

InChI |

InChI=1S/C14H14O3/c15-12-7-10(8-13(16)9-12)5-6-11-3-1-2-4-14(11)17/h1-4,7-9,15-17H,5-6H2 |

InChIキー |

QNLYZTMYRVYPMN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)O)O)O |

他のCAS番号 |

113276-63-4 |

製品の起源 |

United States |

Foundational & Exploratory

Natural Sources of Demethylbatatasin IV in Dioscorea Species: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV is a trihydroxybibenzyl, a class of stilbenoid compounds, that has been identified in various plant species, including those of the genus Dioscorea, commonly known as yams.[1] Stilbenoids and their derivatives, such as bibenzyls, are of significant interest to the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound in Dioscorea species, with a focus on data presentation, experimental protocols, and logical workflows to aid researchers in their drug discovery and development efforts. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes related phytochemical data to provide a foundational understanding and a framework for future research.

Quantitative Data on Phenolic Compounds in Dioscorea Species

Direct quantitative data for this compound in Dioscorea species is not extensively reported in the current body of scientific literature. However, numerous studies have quantified the total phenolic, flavonoid, and other related compound classes in various yam species, which provides a valuable context for the potential presence and variability of bibenzyls like this compound. The following tables summarize the quantitative data for these broader compound classes in selected Dioscorea species. This information can guide researchers in selecting species for targeted isolation and quantification of this compound.

Table 1: Total Phenolic and Flavonoid Content in Selected Dioscorea Species

| Dioscorea Species | Plant Part | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| Dioscorea alata | Tubers | 0.42 - 4.22 | - | [2] |

| Dioscorea bulbifera | Tubers | 0.64 (alkaloid) | - | [2] |

| Dioscorea cayenensis | Tubers | 0.85 (phenol) | - | [2] |

| Dioscorea rotundata | Tubers | - | - | [2] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Note: Data for some entries may represent other phytochemical classes as specified.

Table 2: Phytochemical Content in Various Dioscorea Species (mg/100g Dry Weight)

| Dioscorea Species | Alkaloid | Tannin | Saponin | Oxalate | Phenol |

| Dioscorea alata | - | - | - | - | - |

| Dioscorea bulbifera | 0.64 ± 0.01 | 0.54 ± 0.00 | 0.58 ± 0.00 | 0.75 ± 0.01 | - |

| Dioscorea cayenensis | - | - | - | - | 0.85 ± 0.00 |

| Dioscorea rotundata | - | - | - | - | - |

Source: Comparative Analyses of Phytochemical and Nutritional Compositions of Four Species of Dioscorea.[2]

Experimental Protocols

Sample Preparation and Extraction

A generalized workflow for the preparation and extraction of phenolic compounds from Dioscorea tubers is presented below.

Detailed Steps:

-

Collection and Preparation: Fresh tubers of the selected Dioscorea species are washed, peeled, and sliced.

-

Drying: The sliced tubers are typically freeze-dried to preserve the chemical integrity of the phenolic compounds.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered material is extracted with a suitable solvent. A common choice is 80% ethanol.[4] The extraction can be performed using methods such as maceration, sonication, or Soxhlet extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture of various compounds. Further purification is necessary to isolate this compound.

Detailed Steps:

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Bibenzyls are typically found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is further purified using column chromatography techniques. Common stationary phases include silica gel and Sephadex LH-20.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of bibenzyls (monitored by Thin Layer Chromatography) are subjected to preparative HPLC for the final purification of this compound.

Quantification

A validated High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard for the quantification of specific phenolic compounds.

HPLC Method Parameters (Hypothetical)

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of a pure standard of this compound, or a Mass Spectrometer for higher selectivity and sensitivity.

-

Quantification: Based on a calibration curve generated using a certified reference standard of this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, based on the known activities of other stilbenoids and bibenzyls, it is plausible that this compound may exert its biological effects through pathways related to inflammation and oxidative stress.

Hypothesized Mechanisms of Action:

-

Anti-inflammatory Effects: Like other bibenzyls, this compound may inhibit the production of pro-inflammatory mediators by suppressing the activation of key signaling pathways such as the NF-κB pathway.[3]

-

Antioxidant Effects: It could potentially upregulate the expression of antioxidant enzymes through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Conclusion and Future Directions

While this compound has been identified in Dioscorea species, a significant gap exists in the literature regarding its quantitative distribution across different species and the detailed molecular mechanisms underlying its biological activities. This technical guide provides a foundational framework for researchers to pursue further investigations. Future research should focus on:

-

Systematic Screening: A comprehensive screening of various Dioscorea species and cultivars to quantify the content of this compound.

-

Method Development and Validation: The development and validation of robust analytical methods for the routine quantification of this compound in yam samples.

-

Pharmacological Studies: In-depth in vitro and in vivo studies to elucidate the specific signaling pathways modulated by this compound and to validate its therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of novel pharmaceuticals.

References

- 1. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dioscorea spp.: Comprehensive Review of Antioxidant Properties and Their Relation to Phytochemicals and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

Demystifying the Green Pharmacy: A Technical Guide to the Biosynthesis of Demethylbatatasin IV in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Demethylbatatasin IV, a bibenzyl compound with potential therapeutic applications. Drawing from current scientific literature, this document outlines the enzymatic steps from primary metabolism to the final specialized product, details relevant experimental protocols, and presents available quantitative data to support further research and development.

Introduction to this compound

This compound, chemically known as 2',3,5-trihydroxybibenzyl, is a member of the bibenzyl class of plant secondary metabolites. These compounds are structurally related to stilbenes and are derived from the phenylpropanoid pathway. Bibenzyls, including this compound, are recognized for their role as phytoalexins, contributing to plant defense mechanisms against pathogens. Found in various plant species, notably within the genus Dioscorea (yams), this compound has attracted scientific interest for its potential pharmacological activities, necessitating a thorough understanding of its biosynthesis for applications in metabolic engineering and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to form the characteristic bibenzyl scaffold, followed by specific tailoring reactions. While the complete pathway for this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on established knowledge of bibenzyl and stilbenoid biosynthesis in plants.

Formation of the Phenylpropanoid Precursor: Dihydro-p-coumaroyl-CoA

The journey to this compound begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of core enzymatic reactions convert L-phenylalanine into a key intermediate, dihydro-p-coumaroyl-CoA.

-

Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.

-

Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A molecule, forming p-coumaroyl-CoA.

-

Reduction of the Propenoyl Side Chain: A double bond reductase (DBR) is proposed to reduce the double bond in the propenoyl side chain of p-coumaroyl-CoA to yield dihydro-p-coumaroyl-CoA. This step is crucial for the direct synthesis of a bibenzyl rather than a stilbene (B7821643) backbone.[1][2]

Formation of the Bibenzyl Core: Dihydroresveratrol (B186802)

The bibenzyl scaffold of what will become this compound is assembled by a type III polyketide synthase known as bibenzyl synthase (BBS).

-

Condensation Reaction: Bibenzyl synthase catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA serves as the extender unit in the polyketide synthesis.

-

Cyclization and Aromatization: Through a series of decarboxylation, condensation, and cyclization reactions, BBS forms the bibenzyl core. The resulting product is dihydroresveratrol (3,4',5-trihydroxybibenzyl), a key intermediate.[3][4]

Tailoring Reactions: Hydroxylation and Demethylation

To arrive at the final structure of this compound (2',3,5-trihydroxybibenzyl), further modifications of the bibenzyl core are necessary. These tailoring reactions are hypothesized to involve hydroxylation and demethylation, potentially occurring on a methylated precursor, Batatasin IV. The name "this compound" itself suggests a demethylation step from a methoxylated precursor.

A plausible, though hypothetical, sequence of events is as follows:

-

Hydroxylation of Dihydroresveratrol: A cytochrome P450 monooxygenase (CYP450) may hydroxylate dihydroresveratrol at the 2' position. The specific CYP450 responsible for this reaction in the context of this compound biosynthesis is yet to be identified.

-

O-Methylation: An O-methyltransferase (OMT) could then methylate one of the hydroxyl groups, potentially at the 4' or 5 position, to form a precursor analogous to Batatasin IV.

-

Final O-Demethylation: The final step is likely the demethylation of this methoxylated precursor to yield this compound. Enzymes capable of catalyzing such O-demethylation reactions in plant secondary metabolism include 2-oxoglutarate/Fe(II)-dependent dioxygenases and certain cytochrome P450s.[5][6]

The precise order and intermediates of these tailoring reactions require further investigation.

Quantitative Data on Bibenzyl Biosynthesis

While specific quantitative data for the biosynthesis of this compound is limited, data from studies on related bibenzyl compounds and their biosynthetic enzymes in various plant species can provide valuable context for researchers.

| Enzyme/Compound | Plant Source | Km | Vmax / kcat | Concentration | Reference |

| Bibenzyl Synthase (DoBS1) | Dendrobium officinale | 0.30 ± 0.08 mmol | 3.57 ± 0.23 nmol·min⁻¹·mg⁻¹ | - | [4] |

| Bibenzyl Synthase (DsBBS) | Dendrobium sinense | - | 0.88 ± 0.07 pmol·s⁻¹·mg⁻¹ | - | [7] |

| Gigantol (a bibenzyl) | Dendrobium officinale (roots) | - | - | 37.01 ± 2.16 µg/g | [8] |

| Erianin (a bibenzyl) | Dendrobium officinale (roots) | - | - | 2.63 ± 0.69 µg/g | [8] |

| Batatasins | Dioscorea batatas, D. polystachya | - | - | 97.19–419.73 μg/g | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and analysis of bibenzyls from plant tissues, adaptable for this compound.

-

Sample Preparation: Collect fresh plant material (e.g., tubers of Dioscorea species), wash, and freeze-dry. Grind the lyophilized tissue into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

-

Add 2 mL of 70% ethanol (B145695) and reflux at 90°C for 2 hours.[2]

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Sample Clean-up (Optional but Recommended):

-

Redissolve the dried extract in a small volume of 50% methanol (B129727).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Redissolve the final dried extract in a known volume of methanol for LC-MS/MS analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A linear gradient suitable for separating bibenzyls (e.g., 30-80% B over 20 minutes).[10]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.

-

Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ion pairs optimized for this compound.

-

-

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the plant extract based on the standard curve.

In Vitro Enzyme Assay for Bibenzyl Synthase (BBS)

This protocol describes a method to determine the activity of a bibenzyl synthase enzyme.

-

Enzyme Source: Purified recombinant BBS or a protein extract from plant tissue known to produce bibenzyls.

-

Reaction Mixture (50 µL total volume):

-

10 µg of purified recombinant BBS protein.[3]

-

2.5 mM malonyl-CoA.

-

2.5 mM dihydro-p-coumaroyl-CoA (or p-coumaroyl-CoA if testing substrate specificity).

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

-

-

Reaction Procedure:

-

Combine the buffer, malonyl-CoA, and dihydro-p-coumaroyl-CoA in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the BBS enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of methanol or ethyl acetate.

-

-

Product Analysis:

-

Centrifuge the reaction mixture at high speed to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS as described in section 4.1 to detect and quantify the bibenzyl product (e.g., dihydroresveratrol).

-

Conclusion and Future Directions

The biosynthesis of this compound is rooted in the well-characterized phenylpropanoid pathway, branching off to form a bibenzyl core structure through the action of bibenzyl synthase. Subsequent tailoring reactions, likely involving hydroxylation and demethylation, are proposed to finalize the molecule. While a putative pathway can be constructed, further research is required to definitively identify the specific enzymes, particularly the hydroxylases and O-demethylases, and to elucidate the precise sequence of these final modifications.

Future research should focus on:

-

Transcriptome and Genome Mining: Identifying candidate genes for the tailoring enzymes in Dioscorea species known to produce this compound.

-

Enzyme Characterization: Heterologous expression and functional characterization of the candidate enzymes to confirm their roles in the pathway.

-

Metabolic Engineering: Utilizing the identified biosynthetic genes to engineer microbial or plant-based systems for the sustainable production of this compound.

A complete understanding of this biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this and other potentially valuable bibenzyl compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry and occurrence of o-demethylation in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Demethylbatatasin IV: A Technical Guide for Researchers

CAS Number: 113276-63-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethylbatatasin IV, a stilbenoid found in various plant species, particularly within the Dioscorea genus (yams). This document collates available scientific information regarding its chemical properties, biological activities, and the methodologies used for its study. It is intended to serve as a valuable resource for professionals engaged in natural product research, pharmacology, and drug development.

Chemical and Physical Properties

This compound, a bibenzyl derivative, is a member of the stilbenoid class of plant secondary metabolites.[1][2] Its chemical structure and properties are fundamental to understanding its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 113276-63-4 | [2] |

| Molecular Formula | C₁₄H₁₄O₃ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| IUPAC Name | 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol | [2] |

| Synonyms | 2',3,5-Trihydroxybibenzyl | [2] |

| Chemical Class | Stilbenoid, Bibenzyl | [1] |

| Appearance | Not explicitly reported, but likely a solid at room temperature. | |

| Solubility | Practically insoluble in water. | [2] |

Natural Sources and Biosynthesis

This compound is primarily isolated from the tubers of various yam species (Dioscorea spp.), where it functions as a phytoalexin, a substance produced by plants as a defense against pathogens.[1][2]

Table 2: Natural Sources of this compound

| Plant Species | Part of Plant | Reference(s) |

| Dioscorea alata (Water Yam) | Tuber | [2] |

| Dioscorea batatas | Tuber | |

| Dioscorea opposita | Tuber |

As a phytoalexin, the biosynthesis of this compound in plants is induced by various stress factors, particularly microbial infections.[3][4] The general signaling pathway for phytoalexin production involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant cell receptors, which triggers a downstream signaling cascade.

Caption: General Phytoalexin Induction Pathway.

Biological Activities

This compound exhibits a range of biological activities, with its antifungal and antioxidant properties being the most reported.

Antifungal Activity

Antioxidant Activity

Stilbenoids are well-known for their antioxidant properties, and this compound is no exception. Although specific IC50 values for this compound are not widely reported, studies on extracts from Dioscorea species rich in phenolic compounds, including bibenzyls, have shown potent radical scavenging activity.[6][7][8][9] For example, extracts of different Dioscorea species have exhibited IC50 values in DPPH assays ranging from approximately 10 to over 100 µg/mL.[6]

Table 3: Reported Biological Activities of this compound and Related Compounds

| Activity | Compound/Extract | Assay | Result | Reference(s) |

| Antifungal | Bibenzyls (general) | Broth microdilution | MIC: 16-512 µg/mL | [5] |

| Antioxidant | Dioscorea spp. extracts | DPPH radical scavenging | IC50: ~10 - >100 µg/mL | [6][7][9] |

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and analysis of this compound are not explicitly published. However, based on methodologies for similar compounds from Dioscorea species, the following protocols can be considered representative.

Extraction and Isolation

The following is a generalized workflow for the extraction and isolation of bibenzyls from Dioscorea tubers.

Caption: General Experimental Workflow.

Detailed Methodology:

-

Sample Preparation: Fresh or air-dried tubers of a Dioscorea species are cleaned, peeled, and ground into a fine powder.

-

Extraction: The powdered material is subjected to cold maceration with methanol at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.[2]

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the bibenzyls (typically the ethyl acetate fraction) is subjected to column chromatography. Silica gel is a common stationary phase, with a gradient elution system of solvents like n-hexane and ethyl acetate. For more refined separation, techniques like ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) may be employed.

-

Final Purification: Final purification to obtain this compound with high purity is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of this compound in plant extracts.

Table 4: Representative HPLC-MS Parameters for Bibenzyl Analysis

| Parameter | Description |

| HPLC System | A standard HPLC system with a binary pump, autosampler, and column oven. |

| Column | A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient elution of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. |

| Flow Rate | Typically 0.5 - 1.0 mL/min. |

| Injection Volume | 5 - 20 µL. |

| Column Temperature | 25 - 35 °C. |

| MS Detector | An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer. |

| Ionization Mode | Negative or positive ion mode, depending on the compound's characteristics. |

| Scan Mode | Full scan for identification and selected reaction monitoring (SRM) for quantification. |

Future Perspectives

This compound, as a naturally occurring stilbenoid with demonstrated biological activities, holds potential for further investigation in the fields of agriculture and medicine. Future research could focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of purified this compound against a range of microbial pathogens and in various antioxidant assays.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antifungal and antioxidant effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models for various therapeutic applications.

-

Synthesis: Developing efficient synthetic routes to produce this compound and its analogs for structure-activity relationship studies.

This technical guide serves as a foundational resource for researchers interested in this compound. While there are still gaps in the scientific literature regarding this specific compound, the information available for related bibenzyls provides a strong basis for future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (113276-63-4) for sale [vulcanchem.com]

- 3. Phytoalexin - Wikipedia [en.wikipedia.org]

- 4. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dioscorea spp.: Comprehensive Review of Antioxidant Properties and Their Relation to Phytochemicals and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of Demethylbatatasin IV.

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Natural Stilbenoid

Demethylbatatasin IV, a naturally occurring stilbenoid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental data. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the further exploration and utilization of this compound.

Core Chemical and Physical Properties

This compound, systematically named 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol, is a trihydroxybibenzyl derivative.[1] Its core structure consists of two benzene (B151609) rings linked by an ethyl bridge, a feature characteristic of the bibenzyl class of compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

| CAS Number | 113276-63-4 | [2] |

| Appearance | Not explicitly reported, likely a solid. | - |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | - |

| Water Solubility | Estimated at 175.7 mg/L at 25 °C. Considered practically insoluble. | [2][3] |

| Solubility in Organic Solvents | Slightly soluble in methanol (B129727) and chloroform. Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |

| Synonyms | 2',3,5-trihydroxybibenzyl, 5-(2-Hydroxyphenethyl)-1,3-benzenediol | [2] |

Spectroscopic and Analytical Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 231.10158 |

| [M+Na]⁺ | 253.08352 |

| [M+NH₄]⁺ | 248.12812 |

| [M+K]⁺ | 269.05746 |

| [M-H]⁻ | 229.08702 |

| [M+Na-2H]⁻ | 251.06897 |

| [M]⁺ | 230.09375 |

| [M]⁻ | 230.09485 |

Source: Data predicted and compiled from publicly available chemical databases.

Detailed experimental 1H and 13C NMR data with complete peak assignments are not yet published. However, general chemical shift ranges for similar bibenzyl structures can be inferred from the literature. For accurate structural confirmation and purity assessment, it is recommended to acquire and interpret 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra.

Experimental Protocols

Extraction and Isolation from Natural Sources

This compound is primarily found in the tubers and bulbils of various Dioscorea species (yams).[2] The following outlines a general methodology for its extraction and isolation.

Caption: Potential mechanisms of antimicrobial action for this compound.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant activities of stilbenoids are well-documented. It is plausible that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, specific studies on this compound are required to confirm these hypotheses.

Diagram 3: Postulated Anti-inflammatory and Antioxidant Signaling Pathways

Caption: Hypothesized signaling pathways for the biological activities of this compound.

Future Directions

This compound represents a promising lead compound for drug discovery. Future research should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a wider range of solvents.

-

Full Spectroscopic Elucidation: Detailed 1D and 2D NMR studies to provide a complete and unambiguous assignment of all proton and carbon signals.

-

Mechanistic Studies: In-depth investigation of the mechanisms underlying its antimicrobial, anti-inflammatory, and antioxidant activities, including the identification of specific molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate its therapeutic potential and to assess its safety profile.

-

Synthesis and Analogue Development: Development of efficient synthetic routes to enable the production of larger quantities and the creation of novel analogues with improved activity and pharmacokinetic properties.

This technical guide provides a summary of the current knowledge on this compound. It is evident that while the foundational information is promising, significant research is still required to fully unlock the therapeutic potential of this natural compound.

References

The Discovery and Isolation of Demethylbatatasin IV: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylbatatasin IV, a bioactive bibenzyl compound, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing the experimental protocols and quantitative data from key studies. While the precise initial discovery remains to be definitively cited in a singular publication, this document synthesizes available data to present a thorough account of its origins, characterization, and the methodologies for its extraction and purification from its primary natural source, the tubers of Dioscorea species.

Introduction

This compound is a stilbenoid, specifically a bibenzyl, with the systematic name 5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol. Its structure is characterized by two aromatic rings linked by an ethylene (B1197577) bridge. The presence of hydroxyl groups on the phenyl rings contributes to its biological activity. This document traces the scientific journey of this compound from its natural source to a purified compound, providing researchers with the necessary technical details to replicate and build upon existing work.

Discovery and Natural Occurrence

This compound is primarily found in the tubers and bulbils of various yam species belonging to the genus Dioscorea. While a definitive first report of its isolation is not readily apparent in the accessible literature, extensive phytochemical investigations of Dioscorea batatas (also known as Chinese yam), Dioscorea alata, and Dioscorea oppositifolia have confirmed its presence. These plants are cultivated in tropical and subtropical regions worldwide for both culinary and medicinal purposes. The compound's name suggests it is a demethylated analog of Batatasin IV, another bibenzyl compound found in the same plant family.

Experimental Protocols

The isolation and purification of this compound involve a multi-step process, beginning with extraction from the plant material followed by chromatographic separation. The following protocols are synthesized from various studies on the isolation of bibenzyls from Dioscorea species.

Extraction

A common method for extracting this compound from yam tubers is cold methanol (B129727) extraction. This technique minimizes the degradation of thermolabile compounds.

Protocol: Cold Methanol Extraction

-

Preparation of Plant Material: Freshly harvested tubers of Dioscorea batatas are washed, peeled, and sliced. The slices are then freeze-dried (lyophilized) to remove water content and ground into a fine powder.

-

Extraction: The powdered tuber material is macerated with methanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v). The mixture is stirred or agitated for 24-48 hours.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The extraction process is often repeated three times with fresh solvent to ensure maximum yield. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude methanol extract.

Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to chromatographic techniques to isolate this compound. Bioactivity-guided fractionation is a common strategy, where fractions are tested for a specific biological activity to guide the purification process.

Protocol: Column Chromatography

-

Initial Fractionation (Optional): The crude methanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Silica (B1680970) Gel Column Chromatography: The most promising fraction (often the ethyl acetate or chloroform fraction for bibenzyls) is subjected to column chromatography on a silica gel (60-120 mesh) column.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification (ZIC-HILIC or Sephadex LH-20): Fractions containing this compound are pooled, concentrated, and may require further purification using techniques such as ZIC-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography) or Sephadex LH-20 column chromatography with a methanol mobile phase to remove remaining impurities.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 113276-63-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO; practically insoluble in water |

Table 2: Spectroscopic Data for Structural Elucidation of this compound

| Technique | Data |

| ¹H-NMR | Data not available in a comprehensive, citable format in the reviewed literature. |

| ¹³C-NMR | Data not available in a comprehensive, citable format in the reviewed literature. |

| Mass Spectrometry (ESI-Q-TOF) - Predicted Collision Cross Section (Ų) | [M+H]⁺: 151.3, [M+Na]⁺: 165.4, [M+NH₄]⁺: 159.2, [M-H]⁻: 154.6 |

Note: The absence of detailed, publicly available NMR data from the original isolation studies necessitates reliance on more recent analytical techniques for confirmation of structure.

Visualizations

The following diagrams illustrate the workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound are intrinsically linked to the broader phytochemical exploration of the Dioscorea genus. While the historical pinpoint of its first isolation requires further clarification from primary literature, the methodologies for its extraction and purification are well-established within the field of natural product chemistry. The protocols and data presented in this guide offer a solid foundation for researchers to isolate and further investigate the therapeutic potential of this intriguing bibenzyl compound. Future work should aim to fully characterize its spectroscopic properties and explore more efficient and scalable isolation techniques.

Demethylbatatasin IV: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV, also known by its systematic name 2',3,5-trihydroxybibenzyl, is a natural phenol (B47542) belonging to the stilbenoid class of compounds. Found in various plant species, notably in the tubers of Dioscorea alata, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for its analysis are also presented to aid researchers in its identification and further investigation.

Spectroscopic Data

Precise spectroscopic data is paramount for the unambiguous identification and characterization of natural products. The following tables summarize the key mass spectrometry and predicted NMR data for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The predicted collision cross-section data for various adducts of this compound are presented below.

| Adduct Ion | Formula | Mass (m/z) |

| [M+H]⁺ | C₁₄H₁₅O₃⁺ | 231.1016 |

| [M+Na]⁺ | C₁₄H₁₄O₃Na⁺ | 253.0835 |

| [M-H]⁻ | C₁₄H₁₃O₃⁻ | 229.0870 |

Data is predicted and may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

To date, detailed experimental ¹H and ¹³C NMR data for this compound remains sparsely reported in publicly accessible literature. The following represents a generalized workflow for acquiring and processing such data.

Experimental Protocols

The following sections outline standardized protocols for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

A common method for the extraction and isolation of this compound from its natural sources, such as Dioscorea alata tubers, is as follows:

-

Extraction: The dried and powdered plant material is subjected to maceration with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is often repeated to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. This compound, being a polar compound, is expected to be enriched in the ethyl acetate or n-butanol fraction.

-

Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

For the structural elucidation of the isolated compound:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are analyzed to assign all proton and carbon signals and confirm the structure of this compound.

Mass Spectrometry

For the determination of the molecular weight and elemental composition:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI). Mass spectra are acquired in both positive and negative ion modes.

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition of this compound.

Logical Workflow and Visualization

The process of identifying and characterizing this compound from a natural source can be visualized as a logical workflow.

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. Future research is warranted to explore its biological activities and elucidate the underlying molecular mechanisms. A generalized workflow for investigating potential signaling pathway interactions is presented below.

Caption: A logical workflow for investigating the signaling pathways affected by this compound.

This guide serves as a foundational resource for researchers engaged in the study of this compound. The provided protocols and workflows offer a systematic approach to its isolation, characterization, and the future exploration of its biological functions. As more research becomes available, the spectroscopic and biological profile of this intriguing natural product will undoubtedly be further enriched.

A Comprehensive Technical Review of 2',3,5-Trihydroxybibenzyl (Demethylbatatasin IV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3,5-Trihydroxybibenzyl, also known as Demethylbatatasin IV, is a stilbenoid, a class of natural phenolic compounds. It is characterized by a bibenzyl structure with three hydroxyl groups. This compound has garnered interest within the scientific community for its potential therapeutic properties, stemming from its presence in various medicinal plants. This technical guide provides a comprehensive literature review of 2',3,5-trihydroxybibenzyl, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its investigation.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| IUPAC Name | 5-(2-(2-hydroxyphenyl)ethyl)benzene-1,3-diol | |

| CAS Number | 113276-63-4 | [1] |

| PubChem CID | 160352 | |

| Natural Sources | Tubers of Dioscorea alata (purple yam), other Dioscorea species | [1] |

Biological Activities and Potential Therapeutic Applications

2',3,5-Trihydroxybibenzyl has been investigated for a range of biological activities, suggesting its potential in the development of novel therapeutic agents. The primary areas of investigation include its antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol outlines the general procedure for determining the antioxidant activity of a compound using the DPPH assay. Specific concentrations and incubation times would need to be optimized for 2',3,5-trihydroxybibenzyl.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

-

Sample Preparation: 2',3,5-Trihydroxybibenzyl is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 2',3,5-Trihydroxybibenzyl is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and signaling pathways. A common in vitro model to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells (General)

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound by measuring its ability to inhibit NO production.

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of 2',3,5-trihydroxybibenzyl for a specific duration (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

IC50 Determination: The IC50 value for NO inhibition is calculated from the dose-response curve.

Cytotoxic Activity

The potential of 2',3,5-trihydroxybibenzyl to inhibit the growth of cancer cells is an area of active research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: The desired cancer cell lines are maintained in appropriate culture media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of 2',3,5-trihydroxybibenzyl. Control wells with untreated cells and vehicle-treated cells are included.

-

Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of approximately 570 nm.

-

IC50 Determination: The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mechanism of Action: Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of 2',3,5-trihydroxybibenzyl are still under investigation. However, based on the activities of structurally related compounds, it is plausible that it modulates key cellular signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. It is hypothesized that 2',3,5-trihydroxybibenzyl may exert its anti-inflammatory effects by inhibiting this pathway.

Experimental Workflow: Investigating NF-κB Inhibition

References

Demethylbatatasin IV: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Demethylbatatasin IV's solubility in various solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this document focuses on compiling existing information, presenting established experimental protocols for solubility determination, and offering insights into the compound's behavior based on its chemical class.

Introduction to this compound

This compound, a member of the stilbenoid class of natural phenols, is a compound of growing interest due to its potential biological activities. Structurally, it is a trihydroxybibenzyl, and its physicochemical properties, particularly its solubility, are crucial for its extraction, formulation, and application in research and drug development. This guide aims to provide a foundational understanding of its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the available scientific literature. However, an estimated aqueous solubility has been documented. Methanol is frequently cited as a solvent for extraction from natural sources, indicating a significant degree of solubility, though specific quantitative values are lacking.

Table 1: Reported and Inferred Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Solubility/Inference | Citation(s) |

| Water | ~175.7 mg/L (estimated at 25°C) | Practically insoluble | [No direct citation available for the exact value] |

| Methanol | Data not available | Good; commonly used for extraction | [1] |

| Ethanol | Data not available | Likely soluble based on structural similarity to other phenolic compounds | |

| DMSO | Data not available | Likely soluble, as DMSO is a powerful solvent for a wide array of organic compounds | [2] |

| Acetone (B3395972) | Data not available | Likely soluble, as acetone is a common solvent for phenolic compounds |

It is important to note that the lack of specific data necessitates experimental determination of solubility for accurate formulation and application.

Experimental Protocols for Solubility Determination

The following protocols are detailed methodologies based on standard practices for determining the solubility of phenolic compounds and stilbenoids. These can be adapted and optimized for this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO, acetone)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV/Vis or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Place the sealed flask in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, either centrifuge the sample or filter it through a 0.45 µm syringe filter.

-

Accurately dilute the clear supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Section 3.2 and 3.3).

-

Calculate the original solubility by accounting for the dilution factor.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

References

Demethylbatatasin IV: An Analysis of Therapeutic Potential and Future Research Directions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylbatatasin IV, a naturally occurring stilbenoid, presents a nascent but intriguing profile for therapeutic investigation. Primarily isolated from various species of the genus Dioscorea (yams), this compound is chemically identified as 2',3,5-trihydroxybibenzyl.[1] While extensive research into its specific molecular targets and mechanisms of action is currently limited in publicly available literature, its structural class and preliminary observations suggest potential pharmacological activities worthy of further exploration. This document synthesizes the available information on this compound and outlines a strategic path for future research to elucidate its therapeutic promise.

Introduction

This compound is a member of the stilbenoid family, a class of compounds known for a wide range of biological activities.[1] Its chemical structure, characterized by a 1,2-diphenylethylene moiety, provides a foundation for potential interactions with various biological targets.[1] Found predominantly in the tubers and bulbils of plants such as Dioscorea alata (water yam), Dioscorea oppositifolia, and Dioscorea bulbifera, it represents a readily accessible natural product for investigation.[1]

Current State of Knowledge

The existing body of research on this compound is primarily centered on its isolation, chemical characterization, and predicted biological activities.

Chemical and Physical Properties

-

Molecular Formula: C₁₄H₁₄O₃[1]

-

Molecular Weight: 230.26 g/mol [1]

-

Class: Stilbenoid[1]

-

Natural Sources: Dioscorea species (yams)[1]

Predicted Biological Activity

Initial assessments and its classification as a stilbenoid suggest that this compound may possess antimicrobial properties.[1] However, specific experimental data, including quantitative measures of efficacy such as Minimum Inhibitory Concentrations (MICs) against various pathogens, are not yet available in the reviewed literature.

Potential Therapeutic Targets: A Forward Look

Based on the known activities of structurally similar stilbenoids, several potential therapeutic avenues for this compound can be hypothesized. These hypotheses provide a roadmap for future experimental validation.

Antimicrobial Activity

The most frequently cited potential for this compound is in the realm of antimicrobial applications.[1] Future research should focus on validating this predicted activity.

Experimental Workflow: Antimicrobial Activity Screening

Caption: Proposed workflow for investigating the antimicrobial potential of this compound.

Anti-inflammatory and Antioxidant Effects

Many stilbenoids exhibit potent anti-inflammatory and antioxidant properties. These activities are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Logical Relationship: Potential Anti-inflammatory and Antioxidant Mechanisms

Caption: Hypothesized pathways for the anti-inflammatory and antioxidant effects of this compound.

Data Presentation: A Call for Quantitative Studies

A significant gap in the current understanding of this compound is the absence of quantitative data. To facilitate meaningful comparison and drug development efforts, future studies should aim to populate tables with key pharmacological parameters.

Table 1: Proposed Data Structure for Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |

| Staphylococcus aureus | Data Needed | Data Needed |

| Escherichia coli | Data Needed | Data Needed |

| Candida albicans | Data Needed | Data Needed |

| (Other relevant pathogens) | Data Needed | Data Needed |

Table 2: Proposed Data Structure for In Vitro Anti-inflammatory and Antioxidant Activity of this compound

| Assay Type | IC₅₀ / EC₅₀ (µM) | Positive Control |

| DPPH Radical Scavenging | Data Needed | e.g., Ascorbic Acid |

| ABTS Radical Scavenging | Data Needed | e.g., Trolox |

| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | Data Needed | e.g., Dexamethasone |

| Cyclooxygenase-2 (COX-2) Inhibition | Data Needed | e.g., Celecoxib |

Experimental Protocols: Foundational Methodologies

To ensure reproducibility and standardization, detailed experimental protocols are essential. The following outlines foundational methodologies for initiating the investigation of this compound's therapeutic potential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of this compound: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate with the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of this compound in methanol. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the this compound solution. Add the DPPH working solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a compound of interest with a theoretical basis for potential therapeutic applications, particularly in the antimicrobial and anti-inflammatory arenas. The critical next step is the transition from theoretical postulation to empirical validation. A concerted research effort focusing on systematic in vitro and subsequent in vivo studies is required to unlock the therapeutic potential of this natural product. The establishment of its safety and efficacy profile through rigorous, quantitative pharmacological investigation will be paramount in determining its future role in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Demethylbatatasin IV from Dioscorea alata

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the extraction, purification, and quantification of demethylbatatasin IV, a bioactive stilbenoid, from the tubers of Dioscorea alata (purple yam). The methodologies described herein are based on established principles of natural product chemistry and chromatographic separation. This guide includes a comprehensive extraction protocol, a purification strategy using Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), and a discussion of the potential anti-inflammatory activity of this compound through the inhibition of the COX-2 and TNF-α signaling pathways. Quantitative data, where available from related studies, are presented in tabular format to provide a comparative reference.

Introduction

Dioscorea alata, commonly known as purple yam, is a rich source of various bioactive compounds, including phenolic acids, flavonoids, and stilbenoids. Among these, this compound (5-[2-(2-hydroxyphenyl)ethyl]benzene-1,3-diol) has garnered interest for its potential therapeutic properties. Structurally, it is a trihydroxybibenzyl derivative with a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol .[1] This document outlines a comprehensive approach to isolate and purify this compound for further research and development.

Extraction and Purification Methodologies

Overview of Extraction Techniques

Several methods can be employed for the extraction of phenolic compounds from plant materials. For this compound from Dioscorea alata, cold methanol (B129727) extraction is a documented effective method.[1] Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be considered to enhance extraction efficiency and reduce processing time.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Dioscorea Species

| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | Reported Yield/Efficiency | Reference |

| Microwave-Assisted Extraction (MAE) | 75% Ethanol | 75 | 3 x 6 min cycles | 1:20 (g/mL) | High yield for total steroid saponins (B1172615) from D. zingiberensis | This is a representative protocol |

| Ultrasound-Assisted Extraction (UAE) | 80:20 Ethanol:Water | 60 | 10 min | Not specified | High yield for anthocyanins from D. alata | This is a representative protocol |

| Cold Methanol Extraction | Methanol | Room Temperature | 24-48 h | 1:10 (g/mL) (Typical) | Effective for this compound from D. alata | [1] |

Experimental Protocol: Cold Methanol Extraction

This protocol describes a standard laboratory-scale procedure for the extraction of this compound from Dioscorea alata tubers.

Materials and Equipment:

-

Fresh or freeze-dried Dioscorea alata tubers

-

Methanol (analytical grade)

-

Blender or grinder

-

Erlenmeyer flasks

-

Orbital shaker

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

Freeze dryer (optional)

Procedure:

-

Sample Preparation: Wash fresh Dioscorea alata tubers thoroughly with distilled water to remove any dirt and debris. Peel the tubers and cut them into small pieces. For freeze-drying, freeze the pieces at -80°C and lyophilize. Grind the fresh or freeze-dried tuber material into a fine powder.

-

Extraction:

-

Weigh 100 g of the powdered tuber material and place it in a 2 L Erlenmeyer flask.

-

Add 1 L of methanol to the flask (1:10 solid-to-liquid ratio).

-

Seal the flask and place it on an orbital shaker at room temperature (20-25°C).

-

Macerate for 24-48 hours with continuous agitation.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

-

Repeat the extraction of the residue with fresh methanol (500 mL) for another 24 hours to maximize yield.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Drying:

-

The concentrated extract can be further dried to a powder using a freeze dryer or by placing it in a vacuum oven at low temperature.

-

Store the crude extract at -20°C in a desiccator until further purification.

-

Purification Protocol: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

ZIC-HILIC is a suitable technique for the purification of polar and hydrophilic compounds like this compound.

Materials and Equipment:

-

Crude methanol extract of Dioscorea alata

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

ZIC-HILIC preparative column

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) or formic acid (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 90:10 acetonitrile:water with 20 mM ammonium acetate). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: ZIC-HILIC Preparative Column (e.g., 250 x 20 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 20 mM Ammonium Acetate in Water

-

Gradient: A linear gradient from 90% A to 40% A over 30-40 minutes is a good starting point.

-

Flow Rate: 10-20 mL/min (depending on column dimensions)

-

Detection: UV at 280 nm

-

-

Fraction Collection: Collect fractions based on the elution profile. This compound, being a polar compound, is expected to elute at a higher concentration of the aqueous mobile phase.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV or LC-MS.

-

Drying: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of Action

Stilbenoids are known to possess anti-inflammatory properties by modulating key signaling pathways.[1][2] Based on studies of Dioscorea alata extracts and related stilbenoids, a plausible mechanism of action for this compound is the inhibition of the pro-inflammatory COX-2 and TNF-α pathways.

Caption: Proposed anti-inflammatory signaling pathway inhibited by this compound.

Quantitative Data

Table 2: Total Phenolic and Flavonoid Content in Dioscorea alata Tubers

| Cultivar | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) | Reference |

| Purple Yam (S35) | 1.54 | 0.068 | [3] |

| Purple Yam (GT) | 2.48 | 0.081 | [3] |

| Purple Yam (Su2) | 2.61 | 0.087 | [3] |

| GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight. |

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the extraction and purification of this compound from Dioscorea alata. The proposed anti-inflammatory mechanism of action provides a basis for further pharmacological investigation. The successful isolation of this compound will enable researchers and drug development professionals to explore its full therapeutic potential.

References

Application Notes and Protocols for the Quantification of Demethylbatatasin IV using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylbatatasin IV, a stilbenoid found predominantly in plants of the Dioscorea genus (yams), has garnered interest for its potential biological activities.[1] Accurate quantification of this compound is essential for pharmacological studies, quality control of herbal medicines, and phytochemical research. This document provides a comprehensive protocol for the quantification of this compound in plant materials using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology described herein is based on established principles for the analysis of stilbenoids and other phenolic compounds from complex matrices.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC-UV analysis for the quantification of this compound.

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Dried plant material (e.g., Dioscorea tubers)

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

Sample Preparation: Extraction from Plant Material

-

Grinding: Mill the dried plant material into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection and Evaporation:

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

-

-

Reconstitution and Filtration:

-

Reconstitute the dried extract with 5.0 mL of methanol.

-

Vortex for 1 minute to dissolve the residue.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound analytical standard.

-

Dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL. This solution should be stored at 4°C in the dark.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

-

HPLC-UV Operating Conditions

The following are recommended starting conditions for the HPLC-UV analysis. Optimization may be required depending on the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 60% B25-30 min: 60% to 90% B30-35 min: 90% B (hold)35-36 min: 90% to 10% B36-40 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | A preliminary scan of the this compound standard is recommended to determine the optimal wavelength. Based on the analysis of similar stilbenoids, a starting wavelength of 280 nm or 320 nm is suggested.[2] |

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting the same standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Linearity